3-Chloro-2-fluorobenzaldehyde

Catalog No.
S1520079
CAS No.
85070-48-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluorobenzaldehyde

CAS Number

85070-48-0

Product Name

3-Chloro-2-fluorobenzaldehyde

IUPAC Name

3-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

YAOZCMANASAVFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

Synonyms

2-Fluoro-3-chlorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

Molecular Structure Analysis

The key feature of 3-Chloro-2-fluorobenzaldehyde's structure is the presence of both electron-withdrawing groups (Cl and F) on the benzene ring. Chlorine is a stronger electron-withdrawing group compared to fluorine []. Their positions at the 2nd and 3rd positions, meta to each other, minimizes any direct interaction but can still influence the overall electronic properties of the molecule. This can affect the reactivity of the aldehyde group and potentially influence its participation in further chemical reactions.


Chemical Reactions Analysis

  • Aldol condensation

    The aldehyde group can undergo aldol condensation with other carbonyl compounds under basic or acidic conditions to form more complex molecules with conjugated double bonds.

  • Nucleophilic addition reactions

    The carbonyl group of the aldehyde is susceptible to nucleophilic addition reactions. This could involve reaction with primary amines to form imines or with Grignard reagents to form alcohols.

  • Halogenation

    Further halogenation of the ring with stronger halogenating agents like Br2 or I2 might be possible, although the presence of existing Cl and F groups might deactivate the ring towards further substitution.


Physical And Chemical Properties Analysis

Some physical properties of 3-Chloro-2-fluorobenzaldehyde are available from commercial suppliers:

  • Melting point: Not readily available.
  • Boiling point: 214 °C (lit.) [].
  • Density: 1.35 g/mL at 25 °C (lit.) [].
  • Refractive index: n20/D 1.545 (lit.) [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-fluorobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types